molecular formula C9H8N2O2 B10981572 (5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone

(5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B10981572
M. Wt: 176.17 g/mol
InChI Key: GKJHERATLZFAMU-UHFFFAOYSA-N
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Description

(5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone is an organic compound that features a furan ring substituted with a methyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 5-methylfuran-2-carbaldehyde with 1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrazole derivatives, such as:

Uniqueness

What sets (5-methylfuran-2-yl)(1H-pyrazol-1-yl)methanone apart is its specific combination of a furan ring with a pyrazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5-methylfuran-2-yl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C9H8N2O2/c1-7-3-4-8(13-7)9(12)11-6-2-5-10-11/h2-6H,1H3

InChI Key

GKJHERATLZFAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2C=CC=N2

Origin of Product

United States

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